molecular formula C9H4F6OS B14678286 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one CAS No. 35554-26-8

4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one

Katalognummer: B14678286
CAS-Nummer: 35554-26-8
Molekulargewicht: 274.18 g/mol
InChI-Schlüssel: PLUJSFSOYSINCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves the reaction of thiophene derivatives with trifluoromethyl-containing reagents. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of a thiophene aldehyde with a trifluoromethyl ketone under basic conditions.

    Michael Addition: This method involves the addition of a thiophene derivative to a trifluoromethyl-substituted α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated thiophenes, thiophene derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of trifluoromethyl groups can enhance its binding affinity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,4-Trifluoro-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    4,4,4-Trifluoro-1-(pyridin-2-yl)-3-(trifluoromethyl)but-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one imparts unique electronic and steric properties, making it distinct from similar compounds with different aromatic rings

Eigenschaften

CAS-Nummer

35554-26-8

Molekularformel

C9H4F6OS

Molekulargewicht

274.18 g/mol

IUPAC-Name

4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one

InChI

InChI=1S/C9H4F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-4H

InChI-Schlüssel

PLUJSFSOYSINCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.